pKa Differentiation Among Isomers
The predicted pKa of 3-(Propane-2-sulfonyl)aniline is 2.75 ± 0.10 . This value is distinct from its ortho isomer, 2-(isopropylsulfonyl)aniline, which has a predicted pKa of -0.79 ± 0.10 , a difference of 3.54 units. This substantial difference in basicity is attributed to the differing electronic and steric environments around the aniline nitrogen imparted by the meta vs. ortho substitution pattern.
| Evidence Dimension | Predicted pKa (basicity) |
|---|---|
| Target Compound Data | 2.75 ± 0.10 |
| Comparator Or Baseline | 2-(isopropylsulfonyl)aniline (ortho isomer, CAS 76697-50-2): -0.79 ± 0.10 |
| Quantified Difference | 3.54 units |
| Conditions | Predicted pKa values from ACD/Labs Percepta Platform |
Why This Matters
pKa is a critical determinant of a molecule's ionization state under physiological and reaction conditions, directly influencing solubility, permeability, and reactivity in downstream synthetic steps.
